molecular formula C22H16N2O2S B14360545 N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea CAS No. 90162-81-5

N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea

Cat. No.: B14360545
CAS No.: 90162-81-5
M. Wt: 372.4 g/mol
InChI Key: ZUCDATPPGXAPPF-UHFFFAOYSA-N
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Description

N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N’-phenylthiourea is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of a benzopyran ring system, which is a fused ring structure containing both benzene and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N’-phenylthiourea typically involves the reaction of 4-oxo-4H-1-benzopyran-2-carboxylic acid with phenyl isothiocyanate in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N’-phenylthiourea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N’-phenylthiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N’-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N’-phenylthiourea is unique due to the combination of the benzopyran ring system and the thiourea moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

90162-81-5

Molecular Formula

C22H16N2O2S

Molecular Weight

372.4 g/mol

IUPAC Name

1-[4-(4-oxochromen-2-yl)phenyl]-3-phenylthiourea

InChI

InChI=1S/C22H16N2O2S/c25-19-14-21(26-20-9-5-4-8-18(19)20)15-10-12-17(13-11-15)24-22(27)23-16-6-2-1-3-7-16/h1-14H,(H2,23,24,27)

InChI Key

ZUCDATPPGXAPPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

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